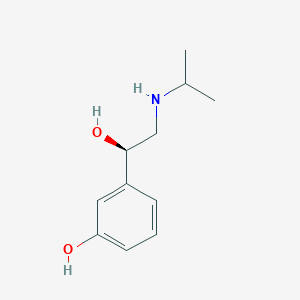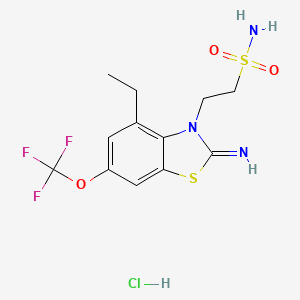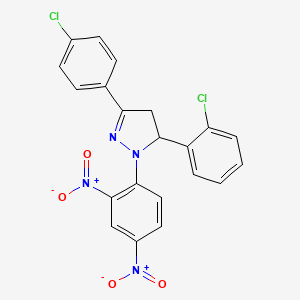
2-Hexenyl isovalerate (2Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexenyl isovalerate (2Z)-, also known as (2Z)-2-hexenyl 3-methylbutanoate, is an organic compound belonging to the class of fatty acid esters. It is formed by the esterification of isovaleric acid with 2-hexen-1-ol. This compound is known for its fruity aroma and is used in various applications, including flavoring agents and fragrances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hexenyl isovalerate (2Z)- is typically synthesized through an esterification reaction. The reaction involves the condensation of isovaleric acid with 2-hexen-1-ol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction towards ester formation .
Industrial Production Methods
In industrial settings, the production of 2-Hexenyl isovalerate (2Z)- follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Hexenyl isovalerate (2Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic reagents like Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: Isovaleric acid and 2-hexenal.
Reduction: 2-hexen-1-ol and isovaleric alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hexenyl isovalerate (2Z)- has several scientific research applications:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role as a pheromone or signaling molecule in certain organisms.
Medicine: Explored for potential therapeutic uses due to its bioactive properties.
Industry: Widely used in the flavor and fragrance industry for its fruity aroma .
Mecanismo De Acción
The mechanism of action of 2-Hexenyl isovalerate (2Z)- involves its interaction with olfactory receptors, leading to the perception of its fruity aroma. In biological systems, it may interact with specific enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
(2E)-2-Hexenyl isovalerate: The trans isomer of 2-Hexenyl isovalerate.
Hexyl isovalerate: An ester formed from hexanol and isovaleric acid.
2-Hexenyl acetate: An ester formed from 2-hexen-1-ol and acetic acid .
Uniqueness
2-Hexenyl isovalerate (2Z)- is unique due to its specific (2Z)-configuration, which imparts distinct olfactory properties compared to its trans isomer and other related esters. This configuration influences its interaction with olfactory receptors and its overall aroma profile .
Propiedades
Número CAS |
54675-77-3 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
[(Z)-hex-2-enyl] 3-methylbutanoate |
InChI |
InChI=1S/C11H20O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h6-7,10H,4-5,8-9H2,1-3H3/b7-6- |
Clave InChI |
SAVRWHQEMHIAEB-SREVYHEPSA-N |
SMILES isomérico |
CCC/C=C\COC(=O)CC(C)C |
SMILES canónico |
CCCC=CCOC(=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


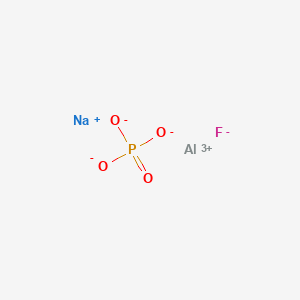
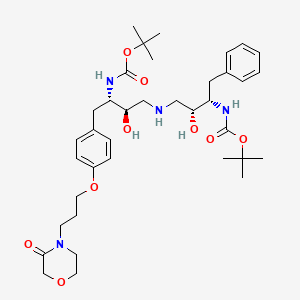
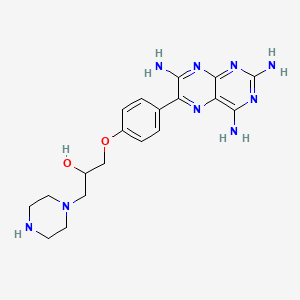
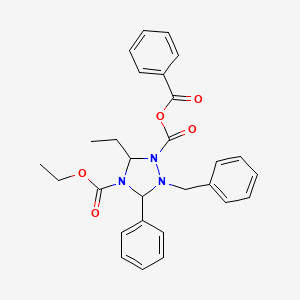
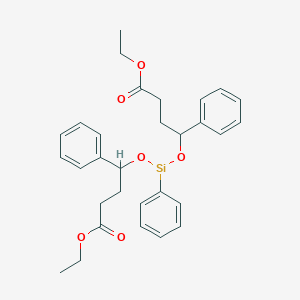

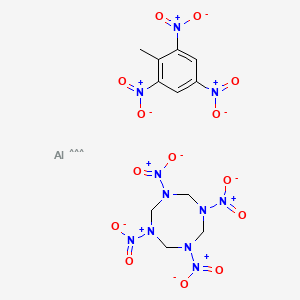
![N-(6-benzamido-8,15,31,38-tetraoxo-18,28-diazadodecacyclo[22.21.1.03,19.04,17.07,16.09,14.020,46.025,45.027,43.029,42.030,39.032,37]hexatetraconta-1(46),2,4,6,9,11,13,16,19,21,23,25(45),26,29,32,34,36,39,41,43-icosaen-40-yl)benzamide](/img/structure/B12775891.png)

